![molecular formula C15H20O3S B14481782 3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate CAS No. 65302-92-3](/img/structure/B14481782.png)
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate is an organic compound with the molecular formula C15H20O3S and a molecular weight of 280.38 g/mol . . This compound is characterized by the presence of a phenylsulfanyl group and an acetate ester, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate typically involves the esterification of 3,3-dimethylbutanoic acid with phenylsulfanyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The acetate ester can be hydrolyzed to release acetic acid, which may further participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butanoic acid: Similar structure but lacks the acetate ester group.
Phenylsulfanyl acetic acid: Contains the phenylsulfanyl group but has a different carbon backbone.
3,3-Dimethylbutyl acetate: Similar carbon backbone but lacks the phenylsulfanyl group.
Uniqueness
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate is unique due to the combination of the phenylsulfanyl group and the acetate ester. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
65302-92-3 |
|---|---|
分子式 |
C15H20O3S |
分子量 |
280.4 g/mol |
IUPAC名 |
(4,4-dimethyl-1-oxo-1-phenylsulfanylpentan-2-yl) acetate |
InChI |
InChI=1S/C15H20O3S/c1-11(16)18-13(10-15(2,3)4)14(17)19-12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |
InChIキー |
UBFVVSIXVRIDRL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CC(C)(C)C)C(=O)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


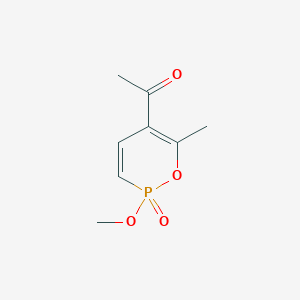
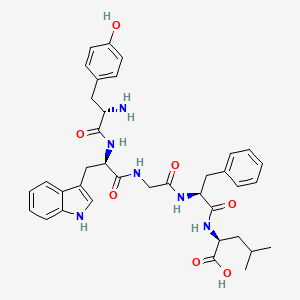


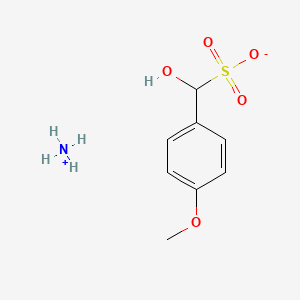
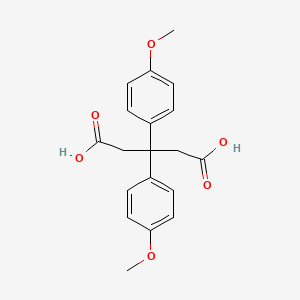
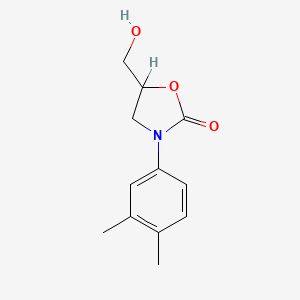
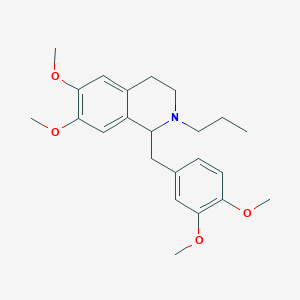

![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

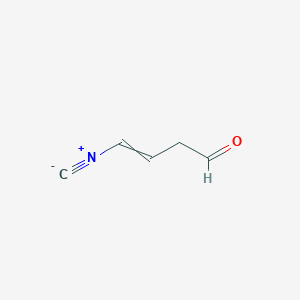
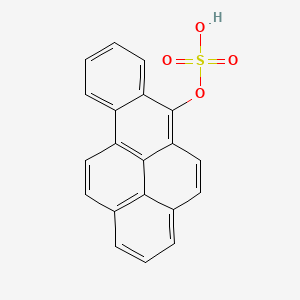
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
